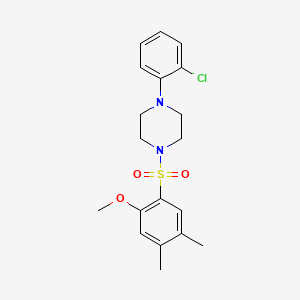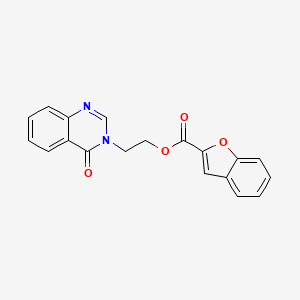
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine, also known as M-CPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine acts on several different receptors in the brain, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It has been found to act as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at 5-HT2A receptors. This complex mechanism of action makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, which may contribute to its anxiogenic and psychotomimetic effects. It has also been found to increase heart rate and blood pressure, as well as cause dilation of the pupils.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine in lab experiments is its ability to selectively target specific receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, there are also some limitations to using 1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine in lab experiments. For example, its effects can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is its potential use as a tool for studying the role of specific receptors in the brain in various physiological and pathological processes. Additionally, further research is needed to better understand the complex mechanism of action of 1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine and its effects on different physiological systems.
Métodos De Síntesis
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine can be synthesized through a multistep process that involves the reaction of 1-(2-chlorophenyl)piperazine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain 1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-12-18(25-3)19(13-15(14)2)26(23,24)22-10-8-21(9-11-22)17-7-5-4-6-16(17)20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOZYHJMRWIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(methylsulfonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604116.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604117.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604119.png)
![N-[2-(2-furoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604120.png)
![N-{2-[(2-pyrazinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604122.png)
![N-{3-[(2-pyrazinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604123.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604124.png)
![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-(2-{[(6-methyl-3-pyridinyl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604131.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604132.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
![4-oxo-N-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604135.png)
